Cyclopropylidenetriphenylphosphorane
Overview
Description
Cyclopropylidenetriphenylphosphorane is an organophosphorus compound with the molecular formula C21H19P. It is a member of the phosphorane family, characterized by a phosphorus atom bonded to three phenyl groups and a cyclopropylidene group. This compound is notable for its utility in organic synthesis, particularly in the formation of cyclopropane derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylidenetriphenylphosphorane is typically synthesized via the Wittig reaction, which involves the reaction of triphenylphosphine with cyclopropylidene halides. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phosphonium salt intermediate, facilitating the formation of the desired phosphorane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale Wittig reactions can be applied. These methods would involve optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Cyclopropylidenetriphenylphosphorane primarily undergoes Wittig reactions, where it acts as a ylide to form cyclopropane derivatives. It can also participate in various substitution reactions, given the reactivity of the cyclopropylidene group .
Common Reagents and Conditions:
Oxidation: Typically, mild oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) are common in substitution reactions.
Major Products: The major products formed from these reactions include various cyclopropane derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Cyclopropylidenetriphenylphosphorane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopropylidenetriphenylphosphorane involves its role as a ylide in Wittig reactions. The phosphorus atom forms a double bond with the carbon atom of the cyclopropylidene group, facilitating the transfer of the cyclopropylidene moiety to an aldehyde or ketone substrate. This results in the formation of a cyclopropane ring, a key structural motif in many biologically active compounds .
Comparison with Similar Compounds
Triphenylphosphine: Another organophosphorus compound used in Wittig reactions but lacks the cyclopropylidene group.
Cyclopropylphosphine: Similar in structure but with different reactivity due to the absence of phenyl groups.
Cyclopropylidenediphenylphosphorane: A related compound with two phenyl groups instead of three.
Uniqueness: Cyclopropylidenetriphenylphosphorane is unique due to its combination of a cyclopropylidene group and three phenyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of cyclopropane derivatives, offering advantages in terms of selectivity and yield compared to other phosphoranes .
Properties
IUPAC Name |
cyclopropylidene(triphenyl)-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19P/c1-4-10-18(11-5-1)22(21-16-17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCHQWGDYSRUBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400462 | |
Record name | CYCLOPROPYLIDENETRIPHENYLPHOSPHORANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14633-95-5 | |
Record name | CYCLOPROPYLIDENETRIPHENYLPHOSPHORANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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